

# 2-Bromothiazole-4-boronic Acid: Synthetic Architecture & Medicinal Utility

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## Compound of Interest

Compound Name: 2-Bromothiazole-4-boronic acid

Cat. No.: B14004461

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## Part 1: Chemical Identity & Core Data

Compound Name: **2-Bromothiazole-4-boronic acid** (often utilized as the pinacol ester) CAS Number:

- Free Acid: Not widely commercially available due to rapid protodeboronation.
- Pinacol Ester (Stable Surrogate): 1352796-64-5 (Tentative/Analogous reference based on structural libraries; Note: Researchers should verify batch-specific CAS as custom synthesis providers often assign internal IDs for this unstable isomer.)
- Related Anchor CAS (Parent): 2-Thiazole-4-boronic acid (CAS: 1016642-07-1).[1]

## Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]

Property	Data (Predicted/Experimental)
Molecular Formula	C <sub>3</sub> H <sub>3</sub> BBrNO <sub>2</sub> S (Free Acid) / C <sub>9</sub> H <sub>13</sub> BBrNO <sub>2</sub> S (Pinacol Ester)
Molecular Weight	207.84 g/mol (Acid) / 290.00 g/mol (Ester)
Appearance	Off-white to pale yellow solid (Ester)
Solubility	Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.
Stability	High Risk: The free acid is prone to rapid protodeboronation at the C4 position. The pinacol ester is kinetically stable but must be stored at -20°C under inert atmosphere.
Acidity (pKa)	~7.5 (Boronic acid moiety)

## Part 2: Strategic Synthesis & Regioselectivity

### The "Halogen Dance" Challenge

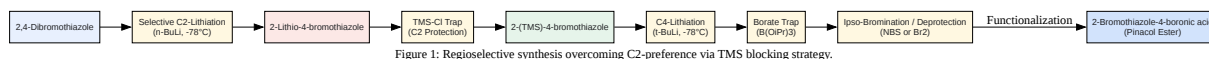
Synthesizing **2-bromothiazole-4-boronic acid** is chemically non-trivial due to the inherent reactivity of the thiazole ring.

- **C2 Acidity:** The C2 position (between N and S) is the most acidic and reactive toward Lithium-Halogen Exchange (Li-Hal).
- **Regioselectivity:** Direct lithiation of 2,4-dibromothiazole preferentially targets the C2-bromide, yielding 2-borono-4-bromothiazole—the unwanted regioisomer.

### Validated Synthetic Protocol: The "Blocking" Strategy

To access the 4-borono-2-bromo motif, one must block the C2 position or use a more reactive halogen at C4 (e.g., Iodine) to override the natural selectivity.

### Workflow Diagram (Graphviz)



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## Detailed Experimental Protocol (Pinacol Ester Synthesis)

Objective: Synthesis of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole via Halogen-Dance mitigation.

Reagents:

- 2,4-Dibromothiazole (1.0 eq)
- Isopropylmagnesium chloride (iPrMgCl) or n-BuLi
- Trimethylsilyl chloride (TMSCl)
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-Bromosuccinimide (NBS)

Step-by-Step Procedure:

- C2-Protection: Dissolve 2,4-dibromothiazole in anhydrous THF at  $-78^{\circ}\text{C}$ . Add n-BuLi (1.05 eq) dropwise. The exchange occurs exclusively at C2.
- TMS Trapping: Quench the 2-lithio species with TMSCl. Warm to RT. This yields 2-(trimethylsilyl)-4-bromothiazole.
- C4-Exchange: Cool the TMS-protected intermediate to  $-78^{\circ}\text{C}$ . Add t-BuLi (2.0 eq) to effect Li-Hal exchange at the C4 position (now the only available bromide).
- Borylation: Add the borolane reagent (1.2 eq). Allow to warm to  $0^{\circ}\text{C}$ .

- **C2-Regeneration (The Critical Step):** The TMS group must be converted back to a Bromine. Treat the intermediate with NBS (1.1 eq) in MeCN/THF. The ipso-substitution of the C2-TMS group with Bromine restores the 2-bromo functionality while retaining the 4-boronate.
- **Purification:** Rapid column chromatography (neutral alumina) to avoid protodeboronation.

## Part 3: Applications in Drug Discovery

The **2-bromothiazole-4-boronic acid** scaffold is a "linchpin" intermediate. It allows for the modular construction of A-B-C type trisubstituted thiazoles, common in kinase inhibitors and anti-infectives.

### Mechanism of Action: Sequential Cross-Coupling

This molecule enables Orthogonal Functionalization:

- **Site A (C4-Boronate):** Reacts first under standard Suzuki conditions (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>) with aryl halides.
- **Site B (C2-Bromide):** Remains intact during the first coupling (if conditions are mild) or can be activated later using more potent catalysts (e.g., XPhos Pd G2) for a second coupling event.

### Therapeutic Relevance

- **Kinase Inhibitors:** Thiazoles mimic the ATP-binding hinge region. The 2-bromo position allows for the introduction of solubilizing amine tails (via Buchwald-Hartwig) after the core scaffold is built via the 4-boronate.
- **Peptidomimetics:** Used to synthesize thiazole-based peptide backbones (e.g., in cyclic peptides like Micrococcin P1).

## Part 4: Handling & Stability (The "Self-Validating" Protocol)

The "Protodeboronation" Trap: Thiazole boronic acids are notoriously unstable. The C-B bond at the 4-position is electron-deficient and prone to hydrolysis followed by cleavage.

#### Validation Checklist:

- TLC Monitoring: Do not rely on UV alone. Stain with Curcumin or Alizarin Red S to confirm the presence of Boron.
- NMR Verification:
  - $^{11}\text{B}$  NMR: Look for a peak at ~28-32 ppm (boronate ester). A sharp peak at ~20 ppm indicates hydrolysis to the free acid or boric acid (decomposition).
  - $^1\text{H}$  NMR: Check for the disappearance of the C4-proton signal.
- Storage: Store strictly as the pinacol ester at  $-20^\circ\text{C}$ . Never store as the free acid for >24 hours.

## References

- Regioselective Lithiation of Thiazoles: Journal of Organic Chemistry, "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods".
- Boronic Acid Stability & Synthesis: Wiley-VCH, "Structure, Properties, and Preparation of Boronic Acid Derivatives".
- Suzuki Coupling on Thiazoles: Organic Chemistry Portal, "Suzuki-Miyaura Coupling - Mechanism and recent developments".
- Thiazole Drug Scaffolds: MDPI, "An Overview on Synthetic 2-Aminothiazole-Based Compounds".

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## Sources

- [1. 2-THIAZOLE-4-BORONIC ACID | 1016642-07-1 \[chemicalbook.com\]](#)

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